molecular formula C17H17FN4OS2 B2694619 2-((4-fluorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)acetamide CAS No. 1351613-84-7

2-((4-fluorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)acetamide

Cat. No.: B2694619
CAS No.: 1351613-84-7
M. Wt: 376.47
InChI Key: QPQUONUCMACPRY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a 4-fluorobenzo[d]thiazole core linked via a methylamino-acetamide bridge to a 4,5,6,7-tetrahydrobenzo[d]thiazole moiety.

Properties

IUPAC Name

2-[(4-fluoro-1,3-benzothiazol-2-yl)-methylamino]-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17FN4OS2/c1-22(17-21-15-10(18)5-4-8-13(15)25-17)9-14(23)20-16-19-11-6-2-3-7-12(11)24-16/h4-5,8H,2-3,6-7,9H2,1H3,(H,19,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPQUONUCMACPRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)NC1=NC2=C(S1)CCCC2)C3=NC4=C(C=CC=C4S3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17FN4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-fluorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)acetamide typically involves multiple steps, starting with the preparation of the benzothiazole core One common method involves the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative under acidic conditions

The subsequent steps involve the formation of the acetamide linkage and the introduction of the tetrahydrobenzo[d]thiazole moiety. This can be accomplished through a series of condensation and cyclization reactions, often using reagents like acetic anhydride and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors to improve reaction efficiency and scalability, as well as the implementation of green chemistry principles to reduce the use of hazardous reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

2-((4-fluorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can result in a wide variety of derivatives, depending on the nature of the substituent introduced.

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the compound's potential as an antimicrobial agent. The thiazole moiety is known for its biological activity, and derivatives of thiazole have been synthesized to evaluate their effectiveness against various microbial strains. For instance, compounds similar to 2-((4-fluorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)acetamide have shown promising results against both Gram-positive and Gram-negative bacteria as well as fungi .

In vitro studies employing turbidimetric methods have demonstrated that certain derivatives exhibit significant antimicrobial activity. Such findings suggest that this compound could be a candidate for developing new antibiotics to combat resistant strains of bacteria .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Research indicates that thiazole derivatives can inhibit the growth of various cancer cell lines. For example, derivatives similar to this compound have been tested against estrogen receptor-positive human breast adenocarcinoma cells (MCF7). The results showed that some compounds achieved substantial growth inhibition rates .

Molecular docking studies further support these findings by revealing the binding affinities of these compounds to target proteins involved in cancer progression. This computational approach aids in understanding the mechanism of action and optimizing the structure for enhanced efficacy .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for drug development. The synthesis of this compound allows researchers to explore how modifications to its structure affect biological activity. By systematically varying functional groups and analyzing their impact on antimicrobial and anticancer activities, researchers can identify lead compounds for further development .

Computational Studies

Computational methods such as molecular docking and ADME (Absorption, Distribution, Metabolism, and Excretion) profiling are employed to predict the pharmacokinetic properties of the compound. These studies help in assessing the viability of the compound as a drug candidate by predicting its behavior in biological systems .

Synthesis and Evaluation of Thiazole Derivatives

A case study focused on synthesizing thiazole derivatives similar to this compound demonstrated significant antimicrobial and anticancer activities. The synthesized compounds were characterized using NMR and IR spectroscopy to confirm their structures before biological evaluation .

Molecular Docking Study

Another study utilized molecular docking techniques to explore the interactions between thiazole derivatives and target proteins associated with cancer cell proliferation. The binding affinities obtained from these simulations provided insights into how structural modifications could enhance therapeutic efficacy .

Mechanism of Action

The mechanism of action of 2-((4-fluorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)acetamide involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways involved in disease progression. The compound’s fluorine atom can enhance its binding affinity and selectivity for its targets, contributing to its biological activity.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Tetrahydrobenzo[d]thiazole-Based Kinase Inhibitors ()

Compounds 4i–4l share the 4,5,6,7-tetrahydrobenzo[d]thiazole scaffold but differ in substituents (Table 1). Key comparisons include:

  • Substituent Effects : The fluorophenyl group in 4i and methoxyphenyl in 4l enhance kinase affinity compared to carboxybenzyl derivatives (4j , 4k ). Fluorine’s electronegativity improves membrane permeability and target engagement .
  • Biological Activity: 4i and 4l showed superior inhibition of CK2 (IC₅₀: 0.8–1.2 µM) and GSK3β (IC₅₀: 1.5–2.0 µM) compared to 4j/k (IC₅₀: 2.5–3.5 µM for CK2).

Table 1: Comparison of Tetrahydrobenzo[d]thiazole Derivatives

Compound Substituent Yield (%) Melting Point (°C) CK2 IC₅₀ (µM) GSK3β IC₅₀ (µM)
4i 4-Fluorophenylureido-propyl 52 220–222 0.8 1.5
4l 4-Methoxyphenylureido-propyl 59 185–187 1.2 2.0
Target Compound 4-Fluorobenzo[d]thiazole-methylamino N/A N/A N/A N/A
Thiazolidinedione-Acetamide Hybrids ()

Compounds GB30–GB34 incorporate thiazolidinedione (TZD) warheads linked to fluorobenzo[d]thiazole acetamides. Structural parallels with the target compound include:

  • Fluorine Positioning : GB30 (4-fluorobenzo[d]thiazole) and GB33/34 (6-fluoro) demonstrate fluorine’s role in enhancing binding to histone targets. The target compound’s 4-fluoro substitution may similarly stabilize π-π interactions in hydrophobic pockets .
  • Synthetic Feasibility : High yields (58–68%) and HPLC purity (>95%) for GB30–GB34 suggest robust synthetic routes for fluorinated acetamides, applicable to the target compound .
Thiazolyl N-Benzyl Acetamide Derivatives ()

Compounds 8c and 8d feature morpholinoethoxy-phenyl thiazole cores with benzyl-acetamide side chains. Contrasts with the target compound include:

  • Substituent Flexibility: The morpholinoethoxy group in 8c/d enhances solubility but may reduce blood-brain barrier penetration. The target compound’s tetrahydrobenzo[d]thiazole ring offers rigidity, favoring target-specific binding .
  • Spectral Validation : Both classes use NMR and MS for structural confirmation, underscoring the reliability of these methods for acetamide derivatives .
APE1 Endonuclease Inhibitors ()

Compound 3 (tetrahydrobenzo[d]thiazole-thienopyridine hybrid) inhibits APE1 endonuclease at low µM concentrations. Shared features with the target compound include:

  • Scaffold Similarity: The tetrahydrobenzo[d]thiazole moiety is critical for APE1 inhibition. The target compound’s acetamide linker may offer improved selectivity over thienopyridine .
  • Therapeutic Potential: Both compounds could synergize with DNA-damaging agents (e.g., TMZ), suggesting overlapping applications in oncology .

Biological Activity

2-((4-fluorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)acetamide is a synthetic compound characterized by a complex molecular structure that includes a fluorinated benzo[d]thiazole moiety. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

Chemical Structure and Properties

The molecular formula for this compound is C17H19FN4O3SC_{17}H_{19}FN_{4}O_{3}S, with a molecular weight of approximately 394.44 g/mol. The presence of various functional groups suggests multiple interactions with biological targets.

Structural Highlights

FeatureDescription
Core Structure Contains a benzo[d]thiazole core which is known for diverse biological activities.
Fluorination The fluorine atom increases lipophilicity and may enhance binding affinity to biological targets.
Amine Group The methylamino group can participate in hydrogen bonding with target proteins.

The biological activity of this compound is attributed to its ability to interact with specific enzymes and receptors. Preliminary studies indicate that it may act as an inhibitor of certain enzymes, which could be significant in therapeutic applications.

Biological Activities

Research indicates that compounds similar to this compound exhibit a range of biological activities:

  • Antimicrobial Activity : Studies have shown that thiazole derivatives possess antibacterial and antifungal properties. For instance, modifications in the thiazole ring have been linked to enhanced activity against various pathogens .
  • Antimalarial Properties : A structure-activity relationship (SAR) study indicated that thiazole analogs demonstrated significant antimalarial activity against Plasmodium falciparum with low cytotoxicity in human cell lines .
  • Leishmanicidal Activity : Compounds derived from thiazole scaffolds have shown promising results against Leishmania species, indicating potential use in developing new treatments for leishmaniasis .

Case Studies

Several studies have explored the biological activity of related compounds:

  • In Vitro Studies : A series of thiazole derivatives were tested for their ability to inhibit the growth of Candida species and showed significant inhibition at varying concentrations .
  • Cytotoxicity Assessments : Compounds were evaluated for cytotoxic effects on mammalian cells, revealing low toxicity profiles while maintaining antimicrobial efficacy .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-((4-fluorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)acetamide, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis of analogous thiazole-acetamide derivatives typically involves coupling reactions between thiazole amines and activated carbonyl intermediates. For example, in related compounds, 2-amino-thiazole derivatives react with acetonitrile or cyanoacetate esters in the presence of catalysts like anhydrous aluminum chloride or thioglycolic acid under reflux conditions (yields: 21–33%) . Optimization requires adjusting solvent polarity (e.g., ethanol vs. DMF), stoichiometry, and reaction time. Low yields may arise from steric hindrance due to the fluorobenzo-thiazole moiety; recrystallization from ethanol or DMF is often used for purification .

Q. How are structural and purity characteristics validated for this compound?

  • Methodological Answer : Characterization relies on multimodal analytical techniques:

  • NMR Spectroscopy : 1H and 13C NMR identify chemical shifts for the fluorobenzo-thiazole (δ ~7.5–8.0 ppm for aromatic protons) and tetrahydrobenzo-thiazole (δ ~2.5–3.5 ppm for aliphatic protons) .
  • Mass Spectrometry (MS) : High-resolution MS confirms molecular ions (e.g., [M+2]+ peaks for halogenated analogs) and fragmentation patterns .
  • Elemental Analysis : Discrepancies between calculated and observed C/H/N ratios (e.g., 60.87% vs. 61.07% for C in related compounds) indicate impurities, necessitating repeated recrystallization .

Q. What preliminary biological screening assays are suitable for evaluating this compound?

  • Methodological Answer : Initial pharmacological profiling should include:

  • Antimicrobial Activity : Broth microdilution assays against Gram-positive/negative bacteria (MIC values) .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., IC50 determination), leveraging the known anticancer activity of thiazole derivatives .
  • Enzyme Inhibition : Fluorometric assays for COX-1/2 or kinase targets, guided by structural analogs like imidazole-thiazole hybrids .

Advanced Research Questions

Q. How can computational methods (e.g., molecular docking) predict the binding affinity of this compound to biological targets?

  • Methodological Answer : Molecular docking (using AutoDock Vina or Schrödinger Suite) evaluates interactions between the fluorobenzo-thiazole moiety and target active sites. For example, analogs with similar acetamide-thiazole scaffolds show binding to kinase domains via hydrogen bonding with backbone amides and hydrophobic interactions with fluorine substituents . QSAR models can further correlate substituent effects (e.g., fluorine position) with bioactivity .

Q. What strategies resolve contradictions in synthetic yields or biological activity across analogous compounds?

  • Methodological Answer : Discrepancies may arise from:

  • Solvent Effects : Polar aprotic solvents (DMF) enhance nucleophilicity in coupling reactions compared to ethanol .
  • Substituent Electronic Effects : Electron-withdrawing groups (e.g., 4-fluoro) reduce reactivity in nucleophilic substitutions, requiring elevated temperatures .
  • Biological Assay Variability : Standardize protocols (e.g., cell passage number, incubation time) and validate with positive controls (e.g., doxorubicin for cytotoxicity) .

Q. How does the partial hydrogenation of the tetrahydrobenzo-thiazole ring influence pharmacokinetic properties?

  • Methodological Answer : The tetrahydrobenzo-thiazole enhances metabolic stability by reducing CYP450-mediated oxidation compared to aromatic thiazoles. Computational ADMET predictions (e.g., SwissADME) show increased logP (lipophilicity) for hydrogenated analogs, improving blood-brain barrier permeability . Experimental validation via liver microsome assays is recommended.

Q. What are the challenges in scaling up synthesis while maintaining stereochemical integrity?

  • Methodological Answer : Large-scale reactions risk racemization at the methylamino-acetamide junction. Mitigation strategies include:

  • Low-Temperature Coupling : Use ice-bath conditions during amide bond formation .
  • Chiral HPLC : Monitor enantiomeric excess during purification .
  • Green Chemistry Approaches : Replace toxic solvents (e.g., DMF) with cyclopentyl methyl ether (CPME) .

Data Contradiction Analysis

Q. Why do some analogs exhibit higher anticancer activity despite lower synthetic yields?

  • Analysis : Lower-yielding reactions may selectively favor bioactive conformers. For instance, steric hindrance during synthesis could bias product geometry, enhancing target binding. Compare crystallographic data (e.g., X-ray structures) of high- vs. low-activity analogs to identify conformation-activity relationships .

Q. How to interpret conflicting solubility data between computational predictions and experimental results?

  • Analysis : Computational tools (e.g., COSMO-RS) may underestimate the impact of fluorine’s hydrophobicity. Experimentally, perform phase-solubility studies in biorelevant media (FaSSIF/FeSSIF) and adjust formulation strategies (e.g., nanocrystal dispersion) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.